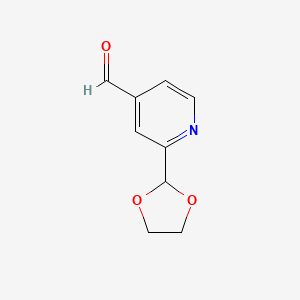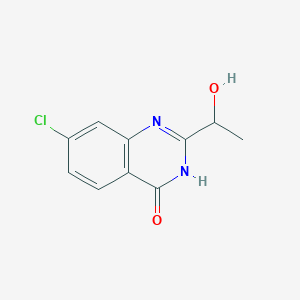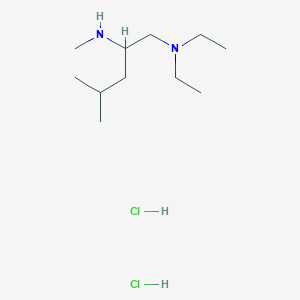
N1,N1-diethyl-N2,4-dimethylpentane-1,2-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-diethyl-N2,4-dimethylpentane-1,2-diamine dihydrochloride: is an organic compound with the molecular formula C9H22N2. It is a colorless liquid with a fishy odor and features two secondary amine functional groups. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-diethyl-N2,4-dimethylpentane-1,2-diamine dihydrochloride typically involves the reaction of N,N-dimethylethylenediamine with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions: N1,N1-diethyl-N2,4-dimethylpentane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N1,N1-diethyl-N2,4-dimethylpentane-1,2-diamine dihydrochloride is used as a chelating diamine for the preparation of metal complexes, some of which function as homogeneous catalysts .
Biology: The compound is used in biological research for studying enzyme interactions and as a reagent in various biochemical assays .
Medicine: In medicine, it is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds .
Industry: Industrially, the compound is used in the production of polymers, resins, and other materials. It also finds applications in the manufacture of surfactants and corrosion inhibitors .
Mecanismo De Acción
The mechanism of action of N1,N1-diethyl-N2,4-dimethylpentane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The pathways involved include chelation and coordination chemistry, where the compound acts as a ligand to stabilize metal centers .
Comparación Con Compuestos Similares
N,N-dimethylethylenediamine: Similar in structure but with different alkyl groups attached to the nitrogen atoms.
N,N-diethyl-1,4-pentanediamine: Another diamine with a different carbon chain length and substitution pattern.
Uniqueness: N1,N1-diethyl-N2,4-dimethylpentane-1,2-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions makes it particularly valuable in catalysis and coordination chemistry .
Propiedades
Fórmula molecular |
C11H28Cl2N2 |
|---|---|
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
1-N,1-N-diethyl-2-N,4-dimethylpentane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H26N2.2ClH/c1-6-13(7-2)9-11(12-5)8-10(3)4;;/h10-12H,6-9H2,1-5H3;2*1H |
Clave InChI |
DIMYQLKTRDFZEZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(CC(C)C)NC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14868349.png)

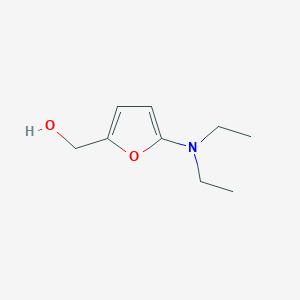

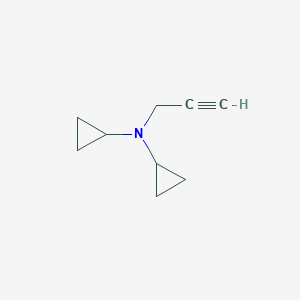
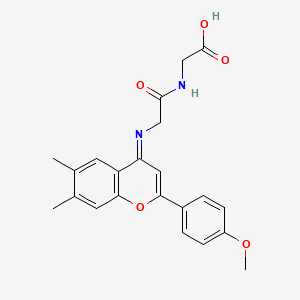

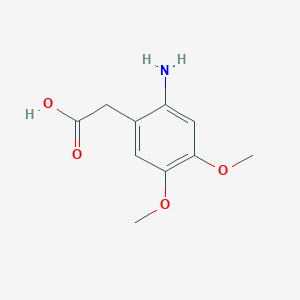
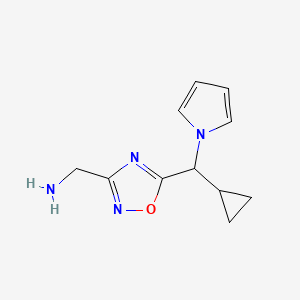
![1-(4-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14868387.png)
![Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14868395.png)

